molecular formula C10H19ClN2O2 B2892844 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride CAS No. 2306274-96-2

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride

Cat. No. B2892844
CAS RN: 2306274-96-2
M. Wt: 234.72
InChI Key: CTVDRVRVOABUPB-UHFFFAOYSA-N
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Description

“Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride” is a chemical compound with a complex molecular structure . It is a derivative of diazabicyclo[3.2.0]heptane, a bicyclic compound that contains two nitrogen atoms in its ring .


Molecular Structure Analysis

The molecular formula of this compound is C10H18N2O2 . The average mass is 198.262 Da and the monoisotopic mass is 198.136826 Da . The structure is based on a diazabicyclo[3.2.0]heptane core, which is a type of bicyclic compound containing two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVDRVRVOABUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride

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